Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate
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Overview
Description
Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a tert-butyl ester group at the 1-position and a trimethylsilylethynyl group at the 5-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate typically involves several key steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Trimethylsilylethynyl Group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylethyne) is coupled with a halogenated indazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the indazole carboxylic acid with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilylethynyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the indazole ring or the ester group, potentially converting the ester to an alcohol or reducing the indazole to a dihydroindazole.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the trimethylsilylethynyl group.
Reduction: Alcohol derivatives or dihydroindazole compounds.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trimethylsilylethynyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-ethynylindazole-1-carboxylate: Lacks the trimethylsilyl group, which can affect its reactivity and stability.
Tert-butyl 5-(2-trimethylsilylethynyl)benzimidazole-1-carboxylate: Contains a benzimidazole core instead of an indazole, leading to different chemical properties and biological activities.
Uniqueness
Tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate is unique due to the presence of both the tert-butyl ester and trimethylsilylethynyl groups. These functional groups provide distinct reactivity patterns and enhance the compound’s versatility in synthetic applications.
This compound’s combination of stability, reactivity, and functional group diversity makes it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C17H22N2O2Si |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
tert-butyl 5-(2-trimethylsilylethynyl)indazole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2Si/c1-17(2,3)21-16(20)19-15-8-7-13(9-10-22(4,5)6)11-14(15)12-18-19/h7-8,11-12H,1-6H3 |
InChI Key |
AXNWGFPAWVPRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C#C[Si](C)(C)C)C=N1 |
Origin of Product |
United States |
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